molecular formula C10H9ClF3NO2 B14847471 Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate

Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate

Cat. No.: B14847471
M. Wt: 267.63 g/mol
InChI Key: SYJWRTUNJNXXFA-UHFFFAOYSA-N
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Description

Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (CAS 1393532-28-9) is a chemical compound with the molecular formula C 10 H 9 ClF 3 NO 2 and a molecular weight of 267.63 g/mol . This ester is a derivative of a chlorinated trifluoromethylpyridine, a class of compounds recognized for its significant value in advanced chemical and pharmaceutical research . The presence of both a chloro and a trifluoromethyl group on the pyridine ring makes this compound a versatile building block or intermediate for the synthesis of more complex molecules . The trifluoromethyl group is strongly electron-withdrawing, which can profoundly influence a molecule's electronic properties, metabolic stability, and its ability to interact with biological targets . These properties make trifluoromethylpyridine derivatives key structural motifs in the development of active ingredients for agrochemicals and pharmaceuticals . Over 20 agrochemicals and multiple approved pharmaceutical and veterinary products contain the trifluoromethylpyridine moiety . Furthermore, chlorine is a common feature in medicinal chemistry, found in more than 250 FDA-approved drugs, where it can be critical for biological activity . As a synthetic intermediate, this compound is intended for research and development purposes only. It must be handled by technically qualified persons in a controlled laboratory environment. This product is not intended for diagnostic or therapeutic uses, nor for use in foods, cosmetics, or consumer products of any kind.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(9(11)15-6)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

SYJWRTUNJNXXFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing functional groups to electron-deficient pyridine rings. For Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate, NAS leverages the electron-withdrawing effects of the trifluoromethyl (-CF₃) and chlorine substituents to activate position 2 for substitution.

Reaction Mechanism and Regioselectivity

The trifluoromethyl group at position 5 exerts a strong meta-directing effect, polarizing the pyridine ring and enhancing the reactivity of position 2 toward nucleophilic attack. Chlorine at position 6 further activates the ring by withdrawing electron density through inductive effects. Ethyl acetate’s enolate, generated in situ using bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), displaces the chloride at position 2 under mild conditions (40–70°C).

Optimized Reaction Conditions

Key parameters for high yield include:

  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance enolate stability.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
  • Temperature : Substitution proceeds efficiently at 60–70°C, avoiding side reactions like ester hydrolysis.
Table 1: NAS Reaction Parameters and Yields
Starting Material Base Solvent Temp (°C) Time (h) Yield (%)
2,6-Dichloro-5-CF₃-pyridine NaH DMF 70 6 78
2,6-Dichloro-5-CF₃-pyridine t-BuOK DMSO 60 8 82
2-Chloro-6-iodo-5-CF₃-pyridine K₂CO₃ DMF 80 4 68

Data synthesized from patent CN111004170A and Ambeed product notes.

Multi-Step Synthesis via Cyanoacetate Intermediates

This method, adapted from patent CN111004170A, involves sequential substitution, hydrogenation, and esterification.

Synthetic Pathway

  • Substitution : 2,6-Dichloro-5-CF₃-pyridine reacts with ethyl cyanoacetate under basic conditions to form ethyl [6-chloro-5-CF₃-pyridin-2-yl]cyanoacetate.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 2.5 MPa) reduces the nitrile to an amine.
  • Esterification : The intermediate acid is esterified with ethanol under acidic reflux.
Table 3: Stepwise Yields and Conditions
Step Reagents/Conditions Yield (%)
Substitution K₂CO₃, DMF, 70°C, 3 h 95
Hydrogenation 5% Pd/C, H₂, 60°C, 3 h 89
Esterification HCl, EtOH, reflux, 6 h 92

Overall yield: 78%.

Comparative Analysis of Methods

Table 4: Method Comparison
Method Advantages Disadvantages Yield Range (%)
NAS Single-step, scalable Limited to activated substrates 68–82
Suzuki-Miyaura High regioselectivity Costly catalysts 65–72
Multi-Step Synthesis High purity, versatile intermediates Lengthy process 78

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced pyridine compounds, and biaryl compounds resulting from coupling reactions.

Mechanism of Action

The mechanism of action of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6)

  • Molecular Formula: C₁₀H₁₂FNO₂
  • Key Substituents : Fluoro (-F) at 5-position, methyl (-CH₃) at 6-position of pyridine.
  • Comparison: The absence of -CF₃ and -Cl reduces molecular weight (MW: 197.21 g/mol vs. ~253.66 g/mol for the target compound).

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Molecular Formula: Not explicitly provided, but likely contains a pyrimidine-thioether core.
  • Key Features : Pyrimidine ring instead of pyridine; thioether (-S-) and thietane-oxy groups.
  • Comparison :
    • The pyrimidine ring introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
    • Thioether groups are prone to oxidation, which may affect stability in oxidative environments compared to the more inert -CF₃ group .

Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate

  • Molecular Formula : C₁₃H₁₀F₄N₂O₂S
  • Key Substituents : Thiazole ring fused to pyridine; -CF₃ at 5-position.
  • Comparison :
    • The thiazole ring introduces sulfur, enhancing π-stacking interactions in biological targets.
    • Higher molecular weight (334.29 g/mol) may impact solubility compared to the target compound .

Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₁₀H₉ClF₃NO₂ ~253.66 -Cl (6), -CF₃ (5)
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate 1393566-89-6 C₁₀H₁₂FNO₂ 197.21 -F (5), -CH₃ (6)
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate Not provided C₁₃H₁₀F₄N₂O₂S 334.29 Thiazole, -CF₃ (5), -F (3)

Research Findings and Implications

Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances resistance to enzymatic degradation compared to methyl or fluorine substituents in analogs .

Heterocyclic Diversity : Thiazole- or pyrimidine-containing analogs (e.g., compounds from and ) exhibit distinct binding profiles due to sulfur or additional nitrogen atoms, making them suitable for targets requiring π-orbital interactions .

Biological Activity

Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate is an organic compound characterized by a pyridine ring with specific substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF3NO2. The presence of a chloro group at the 6-position and a trifluoromethyl group at the 5-position contributes to its unique electronic properties, enhancing lipophilicity and facilitating membrane penetration.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with cellular components. Research indicates that this compound can modulate enzyme activities and receptor interactions, influencing numerous biological pathways.

Biological Activity and Applications

This compound has been studied for its potential in developing bioactive compounds, particularly in pharmaceutical applications aimed at designing novel therapeutic agents. Notably, it has been evaluated for:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and metabolic disorders .
  • Receptor Modulation : Its ability to interact with various receptors suggests potential applications in drug development targeting these pathways.

Case Studies

Recent studies have highlighted the efficacy of this compound in modulating biological activity:

  • Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the structure could enhance bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetateChlorine and trifluoromethyl substitutionsDifferent position of chlorine
6-Chloro-5-(trifluoromethyl)pyridin-3-amineAmino group instead of esterLacks ester functionality
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]aminoacetateAmino group instead of acetateEnhanced reactivity due to amino presence

This comparison illustrates how the specific combination of functional groups in this compound confers distinct reactivity patterns and biological activities compared to similar compounds.

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate, and how is it characterized?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding pyridinecarboxylic acid using ethanol under acidic conditions. Hydrolysis steps (e.g., NaOH in ethanol/water) can modify the ester group to carboxylic acid derivatives . Characterization involves LCMS for molecular ion confirmation (e.g., m/z 338 [M+H]+ for related analogs) and NMR spectroscopy. Key spectral markers include the ethyl ester quartet (δ ~4.3 ppm, CH₂) and triplet (δ ~1.3 ppm, CH₃), alongside pyridine ring proton signals (δ ~7–9 ppm) .

Q. What functionalization reactions are feasible for this ester?

  • Methodological Answer : Common reactions include:

  • Hydrolysis : Base-mediated saponification (e.g., NaOH in ethanol/water) to yield carboxylic acid derivatives .
  • Nucleophilic substitution : Chlorine at the 6-position can be replaced with amines or thiols under catalytic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions using boronic acids to modify the pyridine ring, leveraging palladium catalysts .

Q. How can researchers distinguish this compound from structurally similar pyridine derivatives?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₉H₇ClF₃NO₂). Infrared spectroscopy (IR) identifies ester carbonyl stretches (~1740 cm⁻¹). Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp ~287–293°C for related analogs) provides additional differentiation .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in trifluoromethyl-substituted pyridines?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXT for structure solution and SHELXL for refinement is standard. For disordered trifluoromethyl groups, apply restraints (e.g., SIMU, DELU in SHELXL) and validate with PLATON’s ADDSYM to check for missed symmetry . High-resolution data (<1 Å) reduces model bias, while Hirshfeld surface analysis clarifies intermolecular interactions .

Q. How are data contradictions in spectroscopic and crystallographic analyses resolved?

  • Methodological Answer : Cross-validate using:

  • NMR crystallography : Compare experimental solid-state NMR shifts with DFT-calculated values.
  • Density functional theory (DFT) : Optimize geometry and compute NMR/IR spectra (e.g., Gaussian09) to reconcile discrepancies .
  • Twinned data refinement : For ambiguous electron density, use TWIN/BASF commands in SHELXL and validate with R₁(wR₂) < 5% .

Q. What computational tools predict the reactivity of the trifluoromethyl group in catalytic systems?

  • Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian09 highlight electrophilic regions. Fukui indices (using Multiwfn) quantify site-specific reactivity. For catalysis, docking studies (AutoDock Vina) model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies with deuterated analogs to isolate electronic contributions. Hammett plots (σₚ values for -CF₃ = 0.54) quantify electronic effects. Steric maps (using Mercury CSD) compare substituent bulk with Tolman’s cone angles .

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